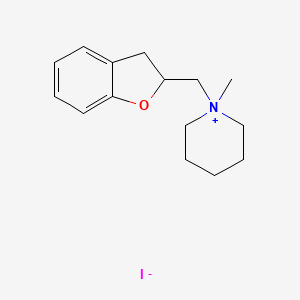
1-(2,3-dihydro-1-benzofuran-2-ylmethyl)-1-methylpiperidinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dihydro-1-benzofuran-2-ylmethyl)-1-methylpiperidinium iodide (DBMI) is a chemical compound that has gained significant attention in scientific research for its potential applications as an organic catalyst and as a chiral auxiliary in asymmetric synthesis. This compound is a quaternary ammonium salt that has a piperidine ring attached to a benzofuran ring. It is a white crystalline powder that is soluble in water and other polar solvents.
Mécanisme D'action
The mechanism of action of 1-(2,3-dihydro-1-benzofuran-2-ylmethyl)-1-methylpiperidinium iodide as an organic catalyst involves its ability to form hydrogen bonds with the reactants, which stabilizes the transition state and lowers the activation energy of the reaction. 1-(2,3-dihydro-1-benzofuran-2-ylmethyl)-1-methylpiperidinium iodide can also act as a nucleophile, attacking the electrophilic reagent and forming a covalent bond.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1-benzofuran-2-ylmethyl)-1-methylpiperidinium iodide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic, making it a safe compound to use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2,3-dihydro-1-benzofuran-2-ylmethyl)-1-methylpiperidinium iodide in laboratory experiments include its high efficiency as an organic catalyst, its low toxicity, and its ability to be synthesized in large quantities with high purity. The limitations of using 1-(2,3-dihydro-1-benzofuran-2-ylmethyl)-1-methylpiperidinium iodide include its limited solubility in non-polar solvents and its relatively high cost compared to other organic catalysts.
Orientations Futures
There are several future directions for research on 1-(2,3-dihydro-1-benzofuran-2-ylmethyl)-1-methylpiperidinium iodide. One potential area of research is the development of new synthetic methods for 1-(2,3-dihydro-1-benzofuran-2-ylmethyl)-1-methylpiperidinium iodide that can produce the compound with even higher yield and purity. Another area of research is the optimization of 1-(2,3-dihydro-1-benzofuran-2-ylmethyl)-1-methylpiperidinium iodide as a chiral auxiliary in asymmetric synthesis, where it can be used to catalyze a wider range of reactions with higher enantioselectivity. Additionally, the potential applications of 1-(2,3-dihydro-1-benzofuran-2-ylmethyl)-1-methylpiperidinium iodide in medicinal chemistry and drug discovery should be explored further.
Méthodes De Synthèse
The synthesis of 1-(2,3-dihydro-1-benzofuran-2-ylmethyl)-1-methylpiperidinium iodide involves the reaction of 2,3-dihydro-1-benzofuran with methylpiperidine in the presence of iodomethane. The reaction takes place under mild conditions and yields a high purity product. The synthesis of 1-(2,3-dihydro-1-benzofuran-2-ylmethyl)-1-methylpiperidinium iodide has been optimized to produce large quantities of the compound with high yield and purity.
Applications De Recherche Scientifique
1-(2,3-dihydro-1-benzofuran-2-ylmethyl)-1-methylpiperidinium iodide has been extensively studied for its applications as an organic catalyst in various chemical reactions. It has been used as a chiral auxiliary in asymmetric synthesis, where it has shown to be highly efficient in catalyzing reactions with high enantioselectivity. 1-(2,3-dihydro-1-benzofuran-2-ylmethyl)-1-methylpiperidinium iodide has also been used as a phase-transfer catalyst in various organic reactions, where it has shown to enhance reaction rates and yields.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-2-ylmethyl)-1-methylpiperidin-1-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22NO.HI/c1-16(9-5-2-6-10-16)12-14-11-13-7-3-4-8-15(13)17-14;/h3-4,7-8,14H,2,5-6,9-12H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDHYHVWNYSGET-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCCC1)CC2CC3=CC=CC=C3O2.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(ethylsulfonyl)-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B5179843.png)
![diethyl [anilino(3,5-dichloro-2-methoxyphenyl)methyl]phosphonate](/img/structure/B5179844.png)
![N-{[2-(2-furoyl)hydrazino]carbonothioyl}benzamide](/img/structure/B5179853.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-methylphenyl)propanamide](/img/structure/B5179869.png)

![2-nitro-N-(2-phenylethyl)-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B5179877.png)
![1-(3,4-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5179880.png)
![N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine](/img/structure/B5179890.png)


![5-{[5-(3-fluorophenyl)-2-furyl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5179939.png)
![2-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5179945.png)
